2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane
Description
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
2-[(4-bromo-2-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
DOMAWQDRRDVRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes ring-opening to form the dioxolane structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the dioxolane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Position Effects: Halogen Placement: Bromine at the 4-position (target compound) vs. 5-position (CAS 1443349-96-9) alters electronic effects. The 4-bromo-2-fluoro configuration in the target compound may enhance electrophilic aromatic substitution reactivity compared to the 5-bromo isomer . Methyl vs.
Functional Group Impact :
- Azide vs. Halogen : The azidomethyl group in 2-(4-(azidomethyl)phenyl)-2-methyl-1,3-dioxolane enables bioorthogonal reactions, unlike the bromo/fluoro groups in the target compound, which are more suited for cross-coupling reactions .
- Bromomethyl Group : CAS 873012-43-2’s bromomethyl substituent facilitates alkylation reactions, a property absent in the target compound .
Physicochemical Properties
- Solubility : Ethyl-linked analogs (e.g., CAS 1443349-96-9) exhibit lower water solubility due to increased hydrophobicity compared to methyl-linked derivatives .
- Thermal Stability : Directly attached aryl rings (e.g., CAS 77771-04-1) may exhibit higher melting points due to reduced conformational flexibility .
Biological Activity
2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The dioxolane structure is known for its diverse biological properties, making it a valuable subject for further exploration.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a dioxolane ring, which is a five-membered cyclic ether, and a phenyl group substituted with bromine and fluorine atoms.
Biological Activity Overview
Research indicates that compounds containing the dioxolane moiety exhibit significant antibacterial and antifungal activities. The biological activity of 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane has been evaluated through various studies focusing on its efficacy against different microbial strains.
Antibacterial Activity
The antibacterial properties of dioxolanes have been documented extensively. In vitro studies have shown that derivatives of 1,3-dioxolanes can inhibit the growth of several Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
- Pseudomonas aeruginosa : Some derivatives showed effective antibacterial activity.
Table 1 summarizes the antibacterial activity of various dioxolane derivatives compared to 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane.
| Compound | Bacteria Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. aureus | 625 | Excellent |
| Compound B | P. aeruginosa | 500 | Good |
| 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane | S. epidermidis | TBD | TBD |
Antifungal Activity
The antifungal potential of this compound is also noteworthy. Studies have shown that dioxolane derivatives can effectively combat fungal infections, particularly against species such as Candida albicans.
Table 2 illustrates the antifungal activity observed in various studies:
| Compound | Fungi Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound C | C. albicans | 250 | Excellent |
| Compound D | C. tropicalis | 500 | Moderate |
| 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane | C. albicans | TBD | TBD |
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of compounds similar to 2-((4-Bromo-2-fluorophenoxy)methyl)-1,3-dioxolane:
- Synthesis and Testing : A study synthesized various enantiomerically pure and racemic 1,3-dioxolanes and evaluated their antibacterial and antifungal activities. The results indicated that most compounds displayed significant activity against C. albicans and various bacterial strains .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of dioxolane derivatives has shown that modifications in the phenyl ring (such as halogen substitutions) can enhance biological activity .
- Comparative Analysis : Comparative studies have revealed that fluorinated compounds often exhibit increased potency against certain microbial strains due to enhanced lipophilicity and interaction with microbial cell membranes .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
